REACTION_SMILES
|
[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[ClH:33].[NH2:1][c:2]1[n:3][c:4](=[O:32])[n:5]([CH:8]2[C:9]([CH3:30])([OH:31])[CH:10]([O:15][C:16]([CH:17]([CH:18]([CH3:19])[CH3:20])[NH:21][C:22]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:28])=[O:29])[CH:11]([CH2:13][OH:14])[O:12]2)[cH:6][cH:7]1>>[NH2:1][c:2]1[n:3][c:4](=[O:32])[n:5]([CH:8]2[C:9]([CH3:30])([OH:31])[CH:10]([O:15][C:16]([CH:17]([CH:18]([CH3:19])[CH3:20])[NH2:21])=[O:29])[CH:11]([CH2:13][OH:14])[O:12]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(N)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[ClH:33].[NH2:1][c:2]1[n:3][c:4](=[O:32])[n:5]([CH:8]2[C:9]([CH3:30])([OH:31])[CH:10]([O:15][C:16]([CH:17]([CH:18]([CH3:19])[CH3:20])[NH:21][C:22]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:28])=[O:29])[CH:11]([CH2:13][OH:14])[O:12]2)[cH:6][cH:7]1>>[NH2:1][c:2]1[n:3][c:4](=[O:32])[n:5]([CH:8]2[C:9]([CH3:30])([OH:31])[CH:10]([O:15][C:16]([CH:17]([CH:18]([CH3:19])[CH3:20])[NH2:21])=[O:29])[CH:11]([CH2:13][OH:14])[O:12]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(N)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |